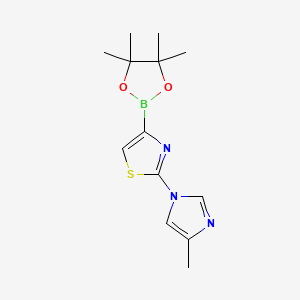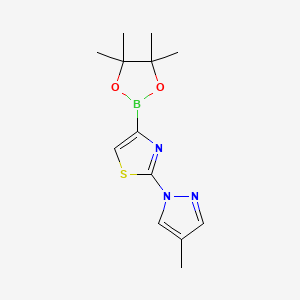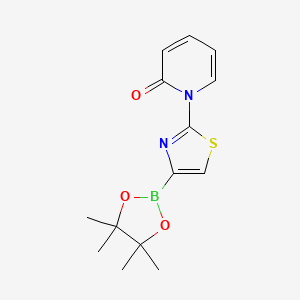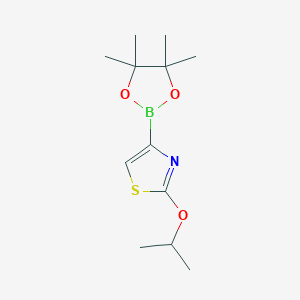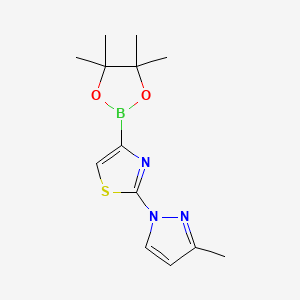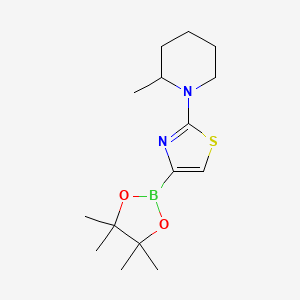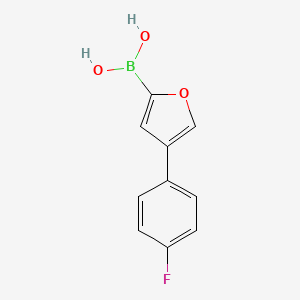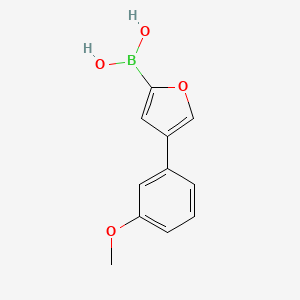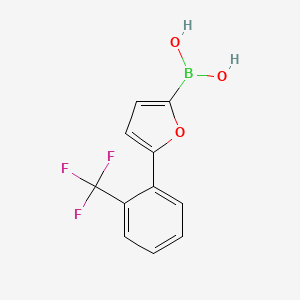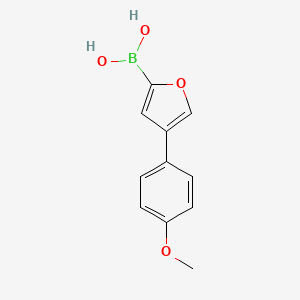
4-(4-Methoxyphenyl)furan-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)furan-2-boronic acid (4-MPFBA) is a boronic acid derivative of 4-methoxyphenol, which has been extensively studied for its potential applications in various areas of research. It has been used as a catalyst in organic synthesis, as a ligand for metal ion coordination, and as a reagent for the preparation of various organometallic compounds. 4-MPFBA has also been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)furan-2-boronic acid has been studied for its potential applications in various areas of research. It has been used as a catalyst in organic synthesis, as a ligand for metal ion coordination, and as a reagent for the preparation of various organometallic compounds. This compound has also been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for various diseases. In addition, this compound has been used in the synthesis of a variety of organic compounds, including aryl boronic acids, aryl boronic esters, and aryl boronic anhydrides.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)furan-2-boronic acid is not fully understood. It is believed that the boronic acid moiety of this compound binds to the active site of enzymes, thus preventing them from performing their normal function. In addition, this compound has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Methoxyphenyl)furan-2-boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, this compound is soluble in a variety of organic solvents, making it suitable for use in a variety of reactions. However, this compound is relatively insoluble in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
The potential applications of 4-(4-Methoxyphenyl)furan-2-boronic acid are still being explored. Further research is needed to understand the mechanism of action of this compound and to develop new methods for its synthesis and use in laboratory experiments. In addition, further research is needed to determine the effects of this compound on other biochemical and physiological processes. Finally, further research is needed to evaluate the potential therapeutic applications of this compound and to develop new methods for its delivery.
Métodos De Síntesis
The synthesis of 4-(4-Methoxyphenyl)furan-2-boronic acid has been reported in several studies. The most common methods involve the reaction of 4-methoxyphenol with boronic acid in the presence of a Lewis acid, such as boron trifluoride etherate or boron trichloride. The reaction is typically carried out in aqueous media, and the product can be isolated by simple filtration. Other methods for the synthesis of this compound include the reaction of 4-methoxyphenol with boronic acid in the presence of a base, such as sodium hydroxide, and the reaction of 4-methoxyphenol with an organic boron compound, such as boronic anhydride.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTRRKZHFANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

